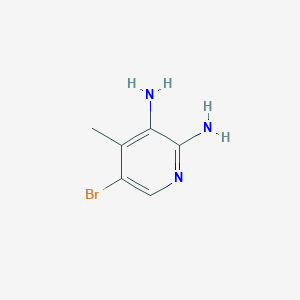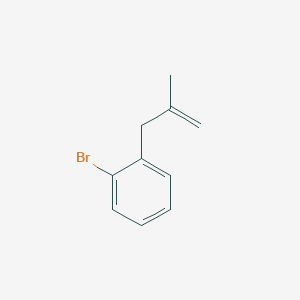![molecular formula C13H18ClNO2 B1278351 Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate CAS No. 167886-56-8](/img/structure/B1278351.png)
Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate
描述
Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate is a chemical compound with the molecular formula C13H19ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a carbamate functional group.
作用机制
Target of Action
Carbamates are generally known to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects and mammals .
Mode of Action
Carbamates, including Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate, typically work by reversibly inactivating acetylcholinesterase. This inactivation disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and overstimulation of the postsynaptic neuron .
Biochemical Pathways
Carbamates generally affect the cholinergic pathway by inhibiting acetylcholinesterase, leading to an overstimulation of the nervous system .
Pharmacokinetics
Carbamates are generally well absorbed by the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of acetylcholinesterase by carbamates can lead to symptoms of cholinergic excess, including salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (sludge syndrome) .
生化分析
Biochemical Properties
Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity. For example, this compound may inhibit enzymes that are crucial for cellular metabolism, leading to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, this compound can impact cell signaling pathways by binding to receptors or other signaling molecules, thereby modulating their activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, inhibiting or activating them, which in turn affects various biochemical pathways . For example, it may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in metabolic pathways and gene expression . Additionally, high doses of this compound may result in toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that are crucial for cellular metabolism . This compound can affect metabolic flux by inhibiting or activating enzymes involved in key biochemical reactions. For example, it may inhibit enzymes that are responsible for the breakdown of certain metabolites, leading to an accumulation of these metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function . This compound can be transported across cell membranes by specific transporters or binding proteins, which can affect its localization and accumulation within the cell . Additionally, the distribution of this compound within tissues can vary, depending on factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function within the cell . This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and metabolism . Additionally, its localization to other organelles, such as the nucleus or endoplasmic reticulum, can affect its interactions with biomolecules and its overall activity within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-chlorophenyl)ethylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used techniques include distillation, crystallization, and chromatography to purify the final compound.
化学反应分析
Types of Reactions
Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of tert-butyl N-[2-(4-chlorophenyl)ethyl]amine.
Substitution: Formation of substituted chlorophenyl derivatives.
科学研究应用
Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate: Characterized by the presence of a tert-butyl group and a chlorophenyl group.
Tert-butyl N-[2-(4-chlorophenyl)ethyl]amine: Similar structure but lacks the carbamate group.
Tert-butyl N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)carbamate: Contains a sulfonyl group in addition to the carbamate group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl and carbamate groups enhances its stability and reactivity, making it a valuable compound in various applications.
属性
IUPAC Name |
tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJONERMNYANKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441818 | |
| Record name | Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167886-56-8 | |
| Record name | Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine](/img/structure/B1278283.png)



![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)






![7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1278304.png)
